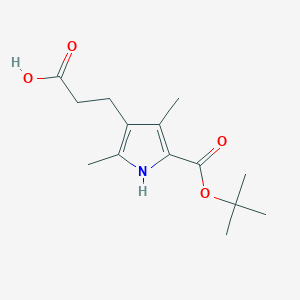
3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structure and reactivity. The Boc group is commonly used to protect amines in synthetic chemistry, allowing for selective reactions to occur without interference from the amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C to ensure complete protection.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of microreactors also enables precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学的研究の応用
3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid primarily involves the Boc group, which protects the amine group during chemical reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.
類似化合物との比較
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
Uniqueness
What sets 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid apart from similar compounds is its specific structure, which includes a pyrrole ring substituted with tert-butoxycarbonyl and dimethyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other Boc-protected compounds may not be suitable.
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
3-[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H21NO4/c1-8-10(6-7-11(16)17)9(2)15-12(8)13(18)19-14(3,4)5/h15H,6-7H2,1-5H3,(H,16,17) |
InChIキー |
MZMNPNUCPTYRFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
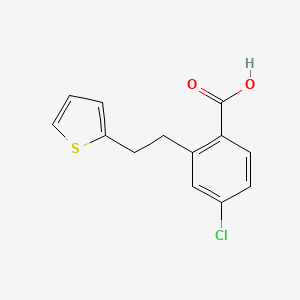


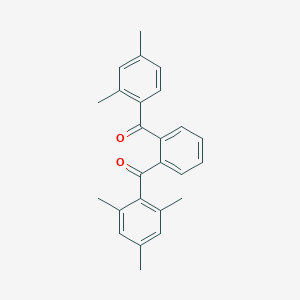
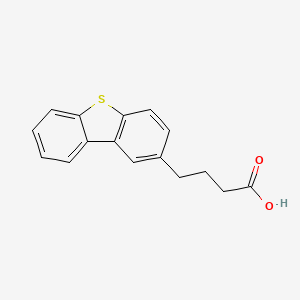
![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
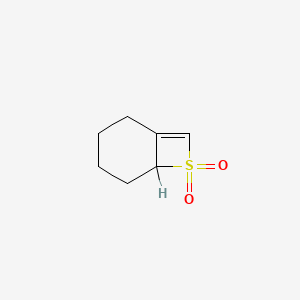
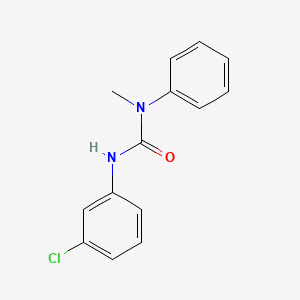


![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
